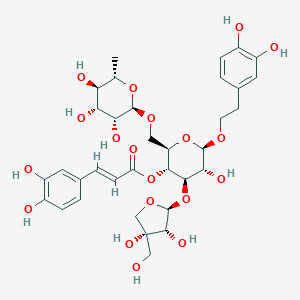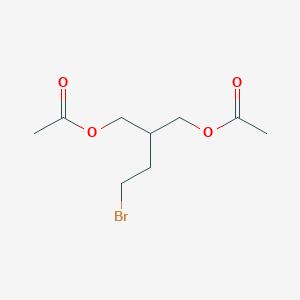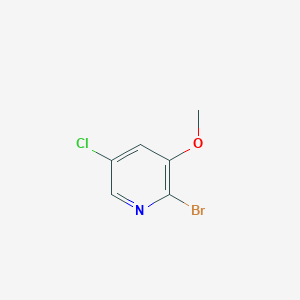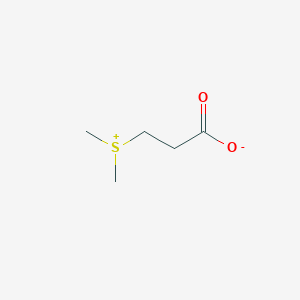
4-クロロベンジルクロリド
概要
説明
4-Chlorobenzyl chloride, also known as 1-chloro-4-(chloromethyl)benzene, is an organic compound with the molecular formula C7H6Cl2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
作用機序
Target of Action
4-Chlorobenzyl chloride is a chemical compound used in various organic synthesis reactions . It is often used as a reagent in the derivatization of other compounds, such as calixarenes and tryptamines . .
Mode of Action
The mode of action of 4-Chlorobenzyl chloride is primarily through its reactivity as an alkylating agent . Alkylating agents can transfer their alkyl group to other molecules, which can lead to significant changes in the target molecule’s structure and function . In the case of 4-Chlorobenzyl chloride, it can react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .
Biochemical Pathways
It has been used as a test compound for determining rat hepatocellular thiols by hplc , suggesting that it may interact with thiol groups in proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
Its high volatility suggests that it could be readily absorbed and distributed in the body, but this would also depend on factors such as route of exposure and dose.
Action Environment
The action, efficacy, and stability of 4-Chlorobenzyl chloride can be influenced by various environmental factors. For example, its reactivity suggests that it could be affected by the presence of other reactive substances. Its volatility suggests that it could be easily lost from open systems, potentially reducing its efficacy. Furthermore, it is described as a low-melting solid , suggesting that its physical state, and therefore its reactivity, could be affected by temperature.
科学的研究の応用
4-Chlorobenzyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Biology: It serves as a reagent in the derivatization of biological molecules for analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl chloride can be synthesized through the chlorination of 4-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or sulfur. The reaction is carried out at a controlled temperature to ensure selective chlorination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of 4-chlorobenzyl chloride involves the continuous chlorination of 4-chlorotoluene in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The product is further purified through fractional distillation .
化学反応の分析
Types of Reactions: 4-Chlorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the benzylic chloride group. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid under appropriate conditions.
Reduction: Reduction of 4-chlorobenzyl chloride can yield 4-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include 4-chlorobenzyl alcohol, 4-chlorobenzylamine, and 4-chlorobenzylthiol.
Oxidation: Products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: The major product is 4-chlorotoluene.
類似化合物との比較
- Benzyl chloride
- Benzyl bromide
- 4-Chlorobenzyl bromide
特性
IUPAC Name |
1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051530 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.270-1.280 AT 25 DEG/15 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless needles | |
CAS No. |
104-83-6 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | para-Chlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROBENZYLCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-chlorobenzyl chloride?
A1: The molecular formula of 4-chlorobenzyl chloride is C7H6Cl2, and its molecular weight is 161.03 g/mol. []
Q2: Are there any spectroscopic data available for 4-chlorobenzyl chloride?
A2: Yes, researchers have characterized 4-chlorobenzyl chloride using various spectroscopic techniques. The X-ray structure has been determined, confirming its molecular structure. [, ] Additionally, Nuclear Quadrupole Resonance (NQR) spectroscopy studies have been conducted to understand its molecular motions. [, ]
Q3: How can 4-chlorobenzyl chloride be synthesized?
A3: One approach to synthesize 4-chlorobenzyl chloride is through the para-selective chlorination of benzyl chloride using zeolite catalysts. [, ] Another method involves using 4-chlorotoluene as the starting material and boron trichloride as the chlorination agent. []
Q4: What are some common reactions involving 4-chlorobenzyl chloride?
A4: 4-Chlorobenzyl chloride is a key starting material in the synthesis of various compounds. It can be used in Arbuzov rearrangement reactions to synthesize 4-chlorobenzyl phosphate. [, ] It can also react with diethyl malonate to synthesize 6-chloro-1-indanone. [, ] Furthermore, it serves as a reactant in the synthesis of the medical intermediate 2-(p-chlorobenzyl) pyridine through condensation with pyridine hydrochloride. []
Q5: Can 4-chlorobenzyl chloride be used in the synthesis of thioethers?
A5: Yes, 4-chlorobenzyl chloride can react with hydrogen sulfide in the presence of a phase transfer catalyst to produce bis(4-chlorobenzyl) sulfide. This reaction is particularly interesting as it offers a green alternative to the Claus process for utilizing hydrogen sulfide and producing value-added chemicals. []
Q6: How does 4-chlorobenzyl chloride behave in Friedel-Crafts benzylation reactions?
A6: Interestingly, when used in the Friedel-Crafts benzylation of 1,4-dimethoxybenzene with a clayzic catalyst (zinc-exchanged montmorillonite K10), 4-chlorobenzyl chloride exhibits reversed selectivity and reactivity compared to 4-bromobenzyl bromide. This observation highlights the importance of catalyst choice in influencing reaction outcomes. []
Q7: What are the main applications of 4-chlorobenzyl chloride?
A7: 4-Chlorobenzyl chloride is primarily used as a building block in organic synthesis. It is involved in the preparation of various compounds, including pharmaceuticals, fluorescent whitening agents, and other specialty chemicals. [, , ]
Q8: Can you provide an example of a pharmaceutical application of 4-chlorobenzyl chloride?
A8: 4-Chlorobenzyl chloride is a crucial starting material in the multi-step synthesis of sibutramine hydrochloride, a medication used to manage obesity. Researchers have focused on optimizing this synthesis for industrial production due to the drug's therapeutic relevance. [, ]
Q9: How is 4-chlorobenzyl chloride utilized in the synthesis of fluorescent whitening agents?
A9: 4-Chlorobenzyl chloride serves as a precursor to 4-chlorobenzyl phosphate, which then undergoes a Wittig-Horner condensation reaction to produce the intermediate 4-chloro-diphenylethene-2′-sulfonic acid. This intermediate is further reacted to yield the fluorescent whitening agent CBS. []
Q10: Is there any information available on the environmental impact of 4-chlorobenzyl chloride?
A11: While specific information on the environmental impact of 4-chlorobenzyl chloride might be limited within the provided research, it's essential to consider its potential ecotoxicological effects. Further research is necessary to develop strategies for mitigating any negative impacts associated with its production, use, and disposal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)


![1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol](/img/structure/B144038.png)

![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)






![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
